In Vivo Arthritis Suppression: Covalent RGD-4C-D(KLAKLAK)2 vs. Uncoupled Mixture
In a murine collagen-induced arthritis model, intravenous administration of the RGD-4C-D(KLAKLAK)2 chimeric peptide significantly decreased clinical arthritis scores, while the uncoupled mixture of RGD-4C and untargeted D(KLAKLAK)2 peptides had no therapeutic effect [1]. The targeted peptide also increased apoptosis specifically in synovial blood vessels, as detected by TUNEL assay.
| Evidence Dimension | Clinical arthritis suppression (mean arthritis score reduction) |
|---|---|
| Target Compound Data | Significant decrease in clinical arthritis score (P < 0.01) |
| Comparator Or Baseline | Uncoupled mixture of RGD-4C and D(KLAKLAK)2 peptides |
| Quantified Difference | Comparator showed no effect vs. target compound's significant therapeutic effect |
| Conditions | Murine collagen-induced arthritis (CIA) model; intravenous administration on days 35 and 41; DBA/1J mice |
Why This Matters
Demonstrates that covalent conjugation of the RGD targeting domain to the proapoptotic effector is strictly required for in vivo therapeutic efficacy, directly ruling out procurement of separate, uncoupled peptides as a viable alternative.
- [1] Gerlag DM, Borges E, Tak PP, et al. Suppression of murine collagen-induced arthritis by targeted apoptosis of synovial neovasculature. Arthritis Res Ther. 2001;3(6):357-370. View Source
